![molecular formula C19H32N2O B11984682 N-dodecyl-N'-phenylurea](/img/structure/B11984682.png)
N-dodecyl-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dodecyl-N’-phenylurea is an organic compound with the molecular formula C19H32N2O It is a member of the urea family, characterized by the presence of a long dodecyl chain and a phenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-dodecyl-N’-phenylurea can be synthesized through the nucleophilic addition of dodecylamine to phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction is exothermic and usually completes within a few hours .
Industrial Production Methods
In an industrial setting, the synthesis of N-dodecyl-N’-phenylurea can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions and yields a higher purity product. The use of catalysts such as potassium isocyanate can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-dodecyl-N’-phenylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds.
Scientific Research Applications
Surfactant Properties
Overview : N-dodecyl-N'-phenylurea exhibits excellent surfactant properties due to its amphiphilic nature, making it suitable for use in detergents and emulsifiers.
- Mechanism : The hydrophobic dodecyl chain interacts with oils and fats, while the hydrophilic phenylurea group interacts with water, allowing for the effective solubilization of lipophilic substances.
- Applications :
- Detergents : Used in formulating cleaning products due to its ability to lower surface tension.
- Emulsifiers : Facilitates the mixing of oil and water phases in cosmetic and food formulations.
Antimicrobial Activity
Overview : Research indicates that this compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Case Study : In vitro studies demonstrated that this compound disrupts microbial cell membranes, leading to cell lysis. For instance, it showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
- Potential Applications :
- Biocides : Could be incorporated into coatings or materials to prevent microbial growth.
- Pharmaceuticals : Potential use as an antimicrobial agent in drug formulations.
Drug Delivery Systems
Overview : The ability of this compound to interact with biological membranes suggests its potential in drug delivery applications.
- Mechanism : Its surfactant properties can enhance the solubility and bioavailability of poorly soluble drugs.
- Applications :
- Nanocarriers : Development of nanoparticles for targeted drug delivery.
- Formulation Enhancer : Improves the delivery efficiency of therapeutic agents through biological barriers.
Materials Science
Overview : this compound has been explored for its role in materials science, particularly in the development of functional materials.
- Applications :
- Polymer Additive : Used to modify the properties of polymers, enhancing their performance in various applications.
- Hydrogels : Its ability to form supramolecular structures can be utilized in creating hydrogels for biomedical applications.
Comparative Analysis Table
Property/Application | This compound | Other Urea Derivatives |
---|---|---|
Surfactant Efficacy | High | Variable |
Antimicrobial Activity | Effective | Limited |
Drug Delivery Potential | High | Moderate |
Material Modification | Effective | Limited |
Mechanism of Action
The mechanism of action of N-dodecyl-N’-phenylurea involves its interaction with cellular membranes and proteins. The long dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and affecting cellular functions. Additionally, the phenyl group can interact with aromatic amino acids in proteins, altering their structure and activity .
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-N’-phenylurea: Similar structure but with a benzoyl group instead of a dodecyl chain.
N-cyclohexyl-N’-phenylurea: Contains a cyclohexyl group instead of a dodecyl chain.
N-octyl-N’-phenylurea: Features an octyl chain instead of a dodecyl chain.
Uniqueness
N-dodecyl-N’-phenylurea is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring surfactant properties and membrane interactions .
Properties
Molecular Formula |
C19H32N2O |
---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1-dodecyl-3-phenylurea |
InChI |
InChI=1S/C19H32N2O/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(22)21-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3,(H2,20,21,22) |
InChI Key |
MJNSDXVQSIPSQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.